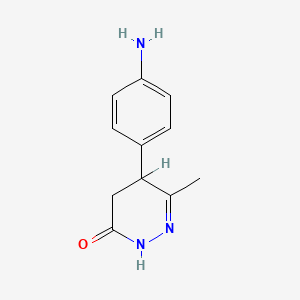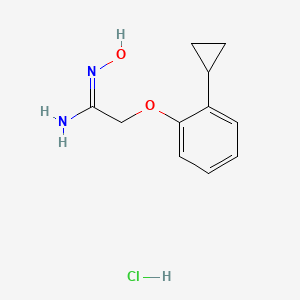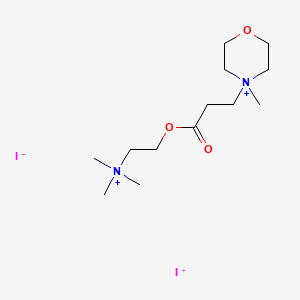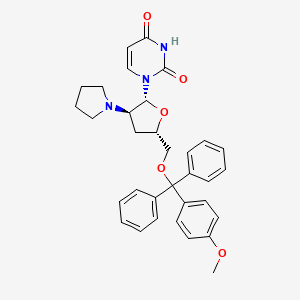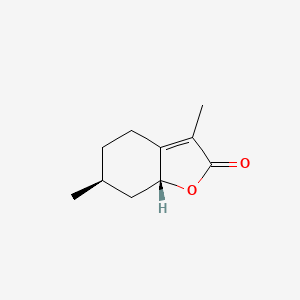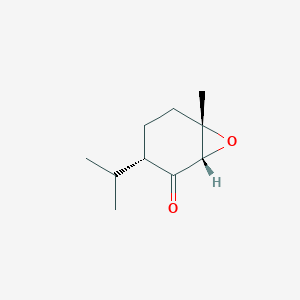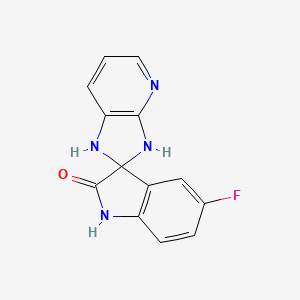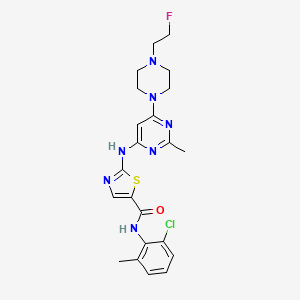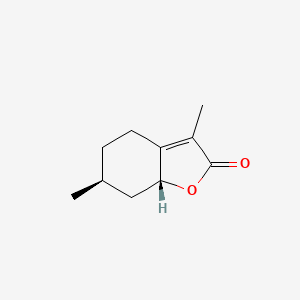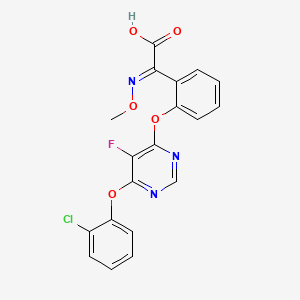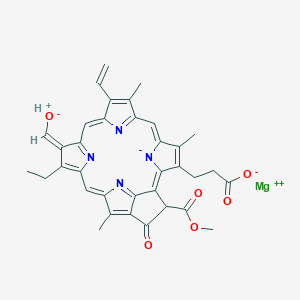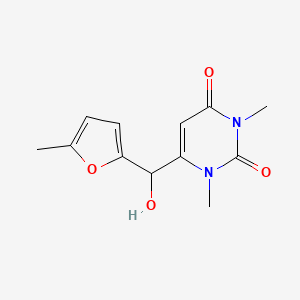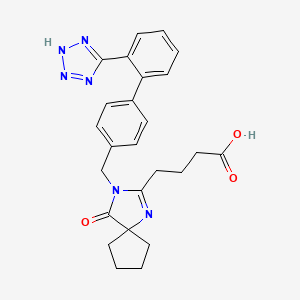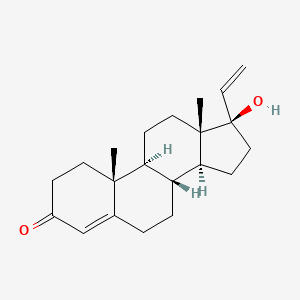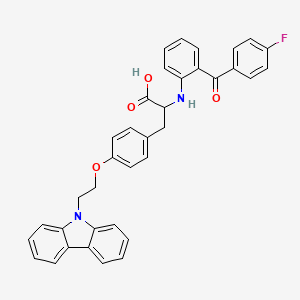
Carfloglitazar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carfloglitazar, also known as Chiglitazar, is a novel non-thiazolidinedione small-molecule agonist of peroxisome proliferator-activated receptors (PPARs). It is primarily developed for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), making it a pan-PPAR agonist .
Méthodes De Préparation
The synthesis of Carfloglitazar involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as esterification, amidation, and coupling reactions. The final product is obtained through purification processes like recrystallization and chromatography .
Industrial production methods for this compound involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Carfloglitazar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
Carfloglitazar has a wide range of scientific research applications:
Mécanisme D'action
Carfloglitazar exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression. By binding to PPARs, this compound modulates the transcription of genes involved in glucose and lipid metabolism, inflammation, and cellular differentiation. This leads to improved insulin sensitivity, reduced blood glucose levels, and better lipid profiles .
Comparaison Avec Des Composés Similaires
Carfloglitazar is compared with other PPAR agonists such as:
Rosiglitazone: A thiazolidinedione PPARγ agonist used for type 2 diabetes mellitus.
Pioglitazone: Another thiazolidinedione PPARγ agonist with similar applications.
Fenofibrate: A PPARα agonist used to treat hyperlipidemia.
This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), providing a more balanced efficacy-tolerability profile compared to single or dual PPAR agonists .
Propriétés
Numéro CAS |
2213406-75-6 |
|---|---|
Formule moléculaire |
C36H29FN2O4 |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid |
InChI |
InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42) |
Clé InChI |
QNLWMPLUWMWDMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


